molecular formula C25H25ClN2O4 B11301941 7-Chloro-2-[3-(dimethylamino)propyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(dimethylamino)propyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11301941
M. Wt: 452.9 g/mol
InChI Key: IQGCFSPMPDZBBZ-UHFFFAOYSA-N
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Description

7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a chromeno-pyrrole core structure, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of various substituents through nucleophilic substitution, alkylation, and other organic transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.

Scientific Research Applications

7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • **7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • **7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(ETHOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The unique structural features of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE, such as the presence of the prop-2-en-1-yloxy group, contribute to its distinct chemical and biological properties. These features may enhance its binding affinity to specific targets, leading to improved efficacy in various applications.

Properties

Molecular Formula

C25H25ClN2O4

Molecular Weight

452.9 g/mol

IUPAC Name

7-chloro-2-[3-(dimethylamino)propyl]-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25ClN2O4/c1-4-14-31-18-9-6-16(7-10-18)22-21-23(29)19-15-17(26)8-11-20(19)32-24(21)25(30)28(22)13-5-12-27(2)3/h4,6-11,15,22H,1,5,12-14H2,2-3H3

InChI Key

IQGCFSPMPDZBBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)OCC=C

Origin of Product

United States

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